

Ethylenethiourea: A Comprehensive Toxicological Profile and Carcinogenic Assessment

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Compound of Interest

Compound Name: Ethylthiourea

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylene bisdithiocarbamate (EBDC) fungicides, is also utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of the toxicological profile and carcinogenic potential of ETU, intended for researchers, scientists, and professionals in drug development. Extensive analysis of acute, subchronic, and chronic toxicity data reveals the thyroid gland as the principal target organ. The carcinogenic activity of ETU has been demonstrated in rodent models, primarily affecting the thyroid gland, liver, and pituitary gland. The primary mechanism of thyroid toxicity and carcinogenicity is the inhibition of the thyroid peroxidase enzyme, leading to hormonal imbalance and subsequent proliferative changes. While genotoxic effects have been observed at high concentrations, the consensus suggests that ETU's carcinogenicity, particularly in the thyroid, is mediated through a non-genotoxic, threshold-based mechanism. This guide synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a thorough understanding of the risks associated with ETU exposure.

Toxicological Profile

The toxicological effects of ethylenethiourea have been extensively studied across various species and exposure durations. The primary target organ for ETU toxicity is the thyroid gland.

Acute Toxicity

ETU exhibits low to moderate acute toxicity. The primary cause of death at high doses is reported to be lung edema[1].

Table 1: Acute Toxicity of Ethylenethiourea

Species	Route of Administration	LD50	Reference
Rat	Oral	1832 mg/kg bw	Graham et al., 1972[1]

Subchronic and Chronic Toxicity

Repeated exposure to ETU leads to significant effects on the thyroid gland. Studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on thyroid hyperplasia.

Table 2: Subchronic and Chronic Toxicity of Ethylenethiourea

Species	Study Duration	Route	NOAEL	LOAEL	Key Effects	Reference
Rat	90 days	Dietary	50 ppm	100 ppm	Slight thyroid hyperplasia	Graham and Hansen, 1972[2]
Rat	6 months	Dietary	25 ppm (1.25 mg/kg/day)	-	-	Graham et al., 1975[2]
Rat	1 year	Dietary	-	5 ppm (0.25 mg/kg/day)	Thyroid hyperplasia	Graham et al., 1975[2]
Mouse	90 days	Dietary	10 ppm (1.72 mg/kg/day - males; 2.38 mg/kg/day - females)	100 ppm	Increased thyroid hyperplasia, increased liver weight (females)	Rohm and Haas, 1985 (as cited in EPA, 1998) [2]

Metabolism and Toxicokinetics

Ethylenethiourea is readily absorbed and rapidly excreted, primarily in the urine. A significant portion of the administered dose is excreted unchanged[1]. Metabolism of ETU is not extensive in rats, with ethylene urea being a minor metabolite[1]. In mice, metabolism appears to be more significant, with different pathways observed compared to rats[3]. The half-life of ETU in the blood of pregnant rats is approximately 9.4 hours, while in pregnant mice, it is shorter at 5.5 hours[3].

Carcinogenic Potential

Ethylenethiourea is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human

carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from animal studies[1][4].

Target Organs and Tumor Types

The primary target organs for ETU-induced carcinogenicity in rodents are the thyroid gland, liver, and pituitary gland.

- Thyroid Gland: Follicular cell adenomas and carcinomas are consistently observed in both rats and mice following chronic dietary exposure[4][5][6].
- Liver: Hepatocellular carcinomas have been observed in mice[4][5].
- Pituitary Gland: Adenomas of the pars distalis have been noted in mice[4][5].

Carcinogenicity Studies in Rodents

Comprehensive studies, particularly those conducted by the National Toxicology Program (NTP), have provided detailed quantitative data on the carcinogenic effects of ETU.

Table 3: Carcinogenicity of Ethylenethiourea in F344/N Rats (NTP TR-388)

Exposure Group (ppm)	Sex	Organ	Finding	Incidence
0 (Control)	Male	Thyroid Gland	Follicular Cell Adenoma	0/50
0 (Control)	Male	Thyroid Gland	Follicular Cell Carcinoma	0/50
83	Male	Thyroid Gland	Follicular Cell Adenoma	11/50
83	Male	Thyroid Gland	Follicular Cell Carcinoma	2/50
250	Male	Thyroid Gland	Follicular Cell Adenoma	18/50
250	Male	Thyroid Gland	Follicular Cell Carcinoma	20/50
0 (Control)	Female	Thyroid Gland	Follicular Cell Adenoma	1/50
0 (Control)	Female	Thyroid Gland	Follicular Cell Carcinoma	0/50
83	Female	Thyroid Gland	Follicular Cell Adenoma	4/50
83	Female	Thyroid Gland	Follicular Cell Carcinoma	1/50
250	Female	Thyroid Gland	Follicular Cell Adenoma	11/50
250	Female	Thyroid Gland	Follicular Cell Carcinoma	16/50

Table 4: Carcinogenicity of Ethylenethiourea in B6C3F1 Mice (NTP TR-388)

Exposure Group (ppm)	Sex	Organ	Finding	Incidence
0 (Control)	Male	Thyroid Gland	Follicular Cell Adenoma	0/50
0 (Control)	Male	Thyroid Gland	Follicular Cell Carcinoma	0/50
330	Male	Thyroid Gland	Follicular Cell Adenoma	2/50
330	Male	Thyroid Gland	Follicular Cell Carcinoma	1/50
1000	Male	Thyroid Gland	Follicular Cell Adenoma	11/50
1000	Male	Thyroid Gland	Follicular Cell Carcinoma	14/50
0 (Control)	Male	Liver	Hepatocellular Adenoma	11/50
0 (Control)	Male	Liver	Hepatocellular Carcinoma	8/50
330	Male	Liver	Hepatocellular Adenoma	21/50
330	Male	Liver	Hepatocellular Carcinoma	15/50
1000	Male	Liver	Hepatocellular Adenoma	18/50
1000	Male	Liver	Hepatocellular Carcinoma	27/50
0 (Control)	Female	Thyroid Gland	Follicular Cell Adenoma	1/50

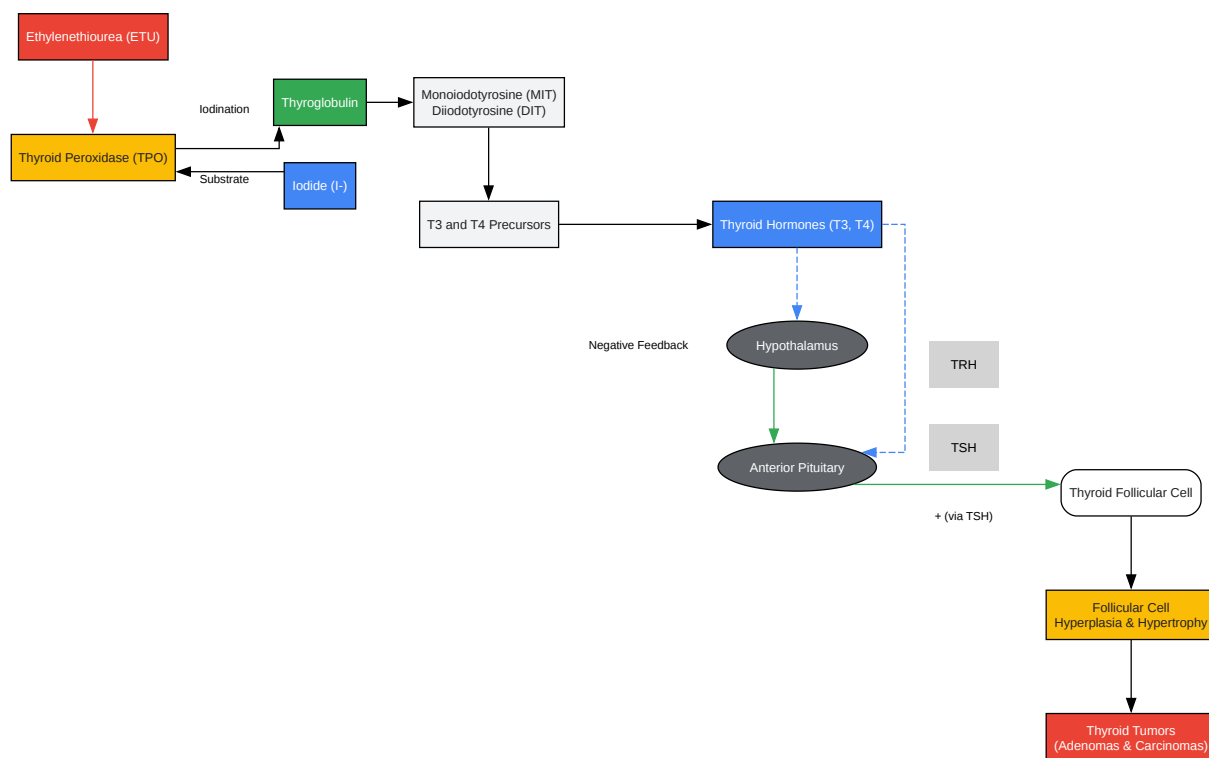
0 (Control)	Female	Thyroid Gland	Follicular Cell Carcinoma	0/50
330	Female	Thyroid Gland	Follicular Cell Adenoma	6/50
330	Female	Thyroid Gland	Follicular Cell Carcinoma	3/50
1000	Female	Thyroid Gland	Follicular Cell Adenoma	11/50
1000	Female	Thyroid Gland	Follicular Cell Carcinoma	18/50
0 (Control)	Female	Liver	Hepatocellular Adenoma	3/50
0 (Control)	Female	Liver	Hepatocellular Carcinoma	1/50
330	Female	Liver	Hepatocellular Adenoma	18/50
330	Female	Liver	Hepatocellular Carcinoma	11/50
1000	Female	Liver	Hepatocellular Adenoma	21/50
1000	Female	Liver	Hepatocellular Carcinoma	24/50
0 (Control)	Female	Pituitary Gland	Adenoma (Pars Distalis)	17/49
330	Female	Pituitary Gland	Adenoma (Pars Distalis)	30/50
1000	Female	Pituitary Gland	Adenoma (Pars Distalis)	33/50

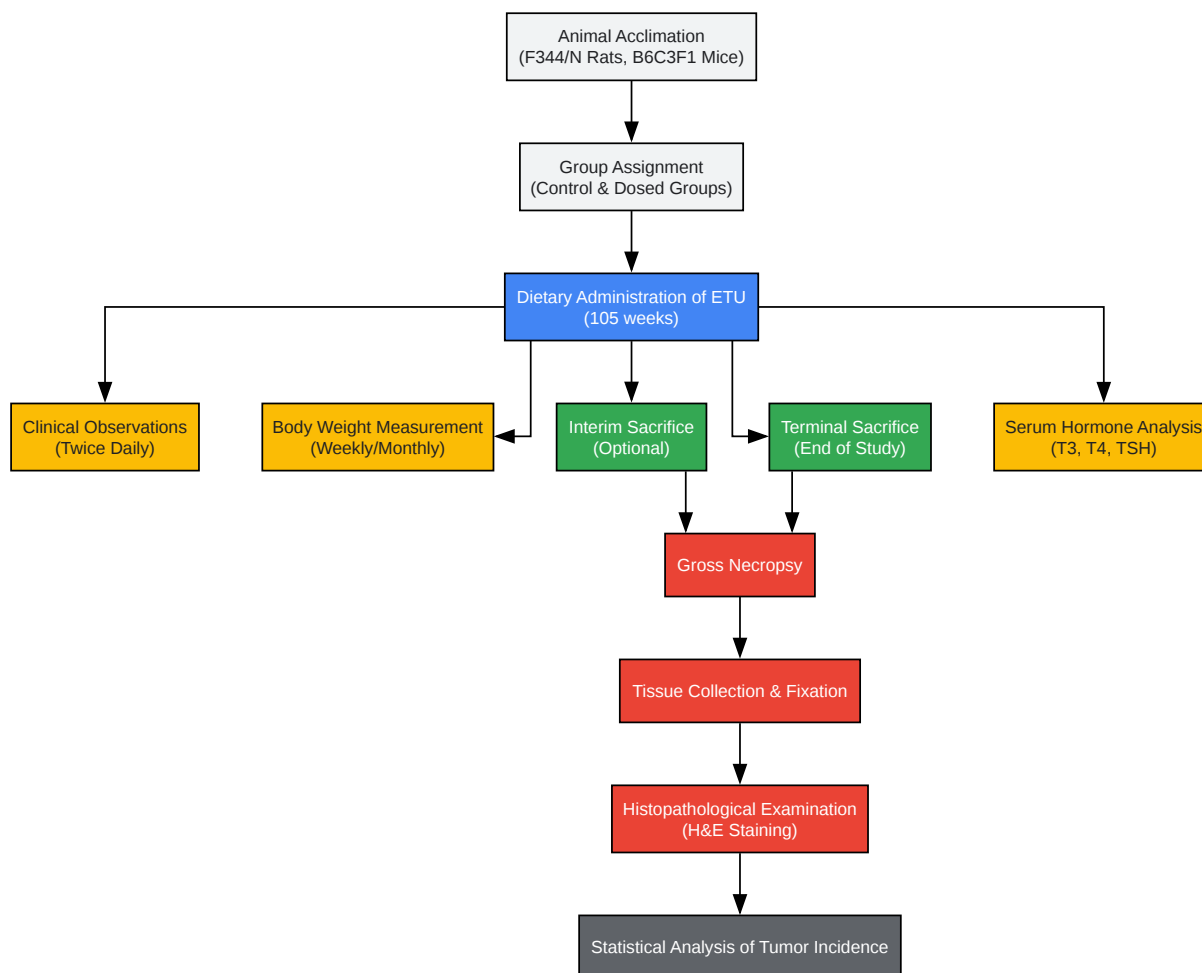
Genotoxicity

The genotoxicity of ethylenethiourea is a subject of some debate. While some studies have reported positive results for gene mutations and chromosomal aberrations, these effects are generally observed at high concentrations and the overall potency is considered weak[7][8]. Several authorities have concluded that ETU is not a mammalian genotoxin[9]. This suggests that the carcinogenic effects of ETU, particularly on the thyroid, are likely mediated by a non-genotoxic mechanism.

Mechanism of Action

The primary mechanism underlying the thyroid toxicity and carcinogenicity of ethylenethiourea is the inhibition of thyroid peroxidase (TPO)[10][11].





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